molecular formula C19H28O3 B8537242 methyl 4(S)-allyl-8-(benzyloxy)octanoate

methyl 4(S)-allyl-8-(benzyloxy)octanoate

Cat. No.: B8537242
M. Wt: 304.4 g/mol
InChI Key: CRZCNJILXPTRBY-KRWDZBQOSA-N
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Description

Methyl 4(S)-allyl-8-(benzyloxy)octanoate is a chiral methyl ester characterized by an octanoate backbone with a stereospecific allyl group at the 4(S)-position and a benzyloxy moiety at the 8-position. While direct references to this compound are absent in the provided evidence, its structural analogs—such as methyl octanoate derivatives and benzyloxy-protected esters—highlight its relevance in organic synthesis and materials science. For instance, benzyloxy groups are commonly employed as protective groups in multistep syntheses (e.g., in aminophenol-containing compounds ), while allyl substituents enable participation in cross-metathesis or cycloaddition reactions.

Properties

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

methyl (4S)-8-phenylmethoxy-4-prop-2-enyloctanoate

InChI

InChI=1S/C19H28O3/c1-3-9-17(13-14-19(20)21-2)10-7-8-15-22-16-18-11-5-4-6-12-18/h3-6,11-12,17H,1,7-10,13-16H2,2H3/t17-/m0/s1

InChI Key

CRZCNJILXPTRBY-KRWDZBQOSA-N

Isomeric SMILES

COC(=O)CC[C@H](CCCCOCC1=CC=CC=C1)CC=C

Canonical SMILES

COC(=O)CCC(CCCCOCC1=CC=CC=C1)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The target compound shares key features with the following analogs:

Compound Key Structural Features Functional Implications
Methyl octanoate Straight-chain C8 ester High volatility; used as a biodiesel surrogate due to combustion stability .
Methyl 8-(benzyloxy)octanoate Benzyloxy group at C8 Enhanced steric hindrance; used as intermediates in drug synthesis (e.g., antiproliferative agents) .
Methyl E-2-octenoate Unsaturated trans-alkene at C2 Lower boiling point; flavoring agent in food industries .
Methyl 4(S)-allyl-8-(benzyloxy)octanoate Chiral allyl (C4) and benzyloxy (C8) groups Potential for asymmetric synthesis; increased reactivity at allyl site for functionalization.

Key Observations :

  • The benzyloxy group at C8 in the target compound likely reduces volatility compared to methyl octanoate, aligning with trends observed in benzyl-protected esters .
  • The 4(S)-allyl group introduces chirality and reactive sites, distinguishing it from non-chiral analogs like methyl E-2-octenoate .

Reactivity Comparison :

  • The allyl group in the target compound is more reactive toward electrophilic additions than saturated chains in methyl octanoate, similar to allyl esters in cross-metathesis catalysts.
  • The benzyloxy group’s stability under basic conditions contrasts with hydrolytically labile esters like methyl sorbate .

Contrasts :

  • Unlike methyl octanoate, the target’s complex structure precludes biodiesel applications but enhances suitability for pharmaceutical intermediates.
  • Benzyloxy groups in the target may improve metabolic stability compared to hydroxylated analogs .

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